Bis(4-hydrazinylphenyl)methane dihydrochloride
Overview
Description
Bis(4-hydrazinylphenyl)methane dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H18Cl2N4 and its molecular weight is 301.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of thermosetting polymers and flame retardant resins .
Mode of Action
The compound acts as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins . It’s used to cure glycidyl ester of eleostearic acid (GEEA)
Biochemical Pathways
Given its role in the synthesis of thermosetting polymers and flame retardant resins, it can be inferred that it plays a crucial role in the polymerization process .
Result of Action
The result of the action of 1,1’-(Methylenedi-4,1-phenylene)bishydrazine Dihydrochloride is the formation of thermosetting polymers and flame retardant resins . These materials have high thermal stability and resistance to combustion, making them useful in various industrial applications.
Biochemical Analysis
Biochemical Properties
It is known that this compound is used as an intermediate in the synthesis of other compounds, suggesting that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its role as an intermediate in the synthesis of other compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 1,1’-(Methylenedi-4,1-phenylene)bishydrazine Dihydrochloride vary with different dosages in animal models .
Transport and Distribution
Information on how 1,1’-(Methylenedi-4,1-phenylene)bishydrazine Dihydrochloride is transported and distributed within cells and tissues is currently unavailable .
Properties
IUPAC Name |
[4-[(4-hydrazinylphenyl)methyl]phenyl]hydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c14-16-12-5-1-10(2-6-12)9-11-3-7-13(17-15)8-4-11;;/h1-8,16-17H,9,14-15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAUTLQKLYAIOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NN)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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